Bocidelpar

Description

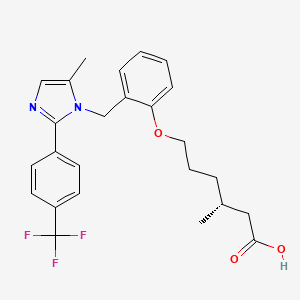

Structure

3D Structure

Properties

CAS No. |

2095128-20-2 |

|---|---|

Molecular Formula |

C25H27F3N2O3 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid |

InChI |

InChI=1S/C25H27F3N2O3/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 |

InChI Key |

FMOPHFSPINWSOV-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Bocidelpar (ASP0367): A Technical Guide to its Mechanism of Action in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered, small-molecule modulator designed to selectively activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] This guide provides an in-depth overview of the molecular mechanism of this compound in skeletal muscle, summarizing the preclinical and clinical evidence that underpins its development for diseases characterized by mitochondrial dysfunction, such as Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][4] The core mechanism involves the transcriptional upregulation of genes that govern mitochondrial biogenesis and fatty acid oxidation, aiming to enhance cellular energy production and improve muscle function.[1][5][6]

Core Molecular Mechanism of Action

This compound functions as a selective agonist for PPARδ, a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2][6] PPARδ is abundantly expressed in skeletal muscle, up to 50-fold higher than other PPAR isoforms (α and γ), making it a prime target for therapeutic intervention in muscle disorders.[5][6]

The activation pathway proceeds as follows:

-

Ligand Binding: this compound enters the muscle cell and binds to the ligand-binding domain of PPARδ in the nucleus.

-

Heterodimerization: Ligand-bound PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARδ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Activation: Upon binding to PPREs, the complex recruits co-activator proteins, initiating the transcription of a suite of genes involved in critical metabolic processes.

The primary downstream effects of this pathway in skeletal muscle are:

-

Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding enzymes essential for the breakdown of fatty acids to produce acetyl-CoA, which feeds into the citric acid cycle for energy production.[1][5]

-

Enhanced Mitochondrial Biogenesis: Increased expression of genes that drive the formation of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and ATP generation.[1][5]

This dual action is hypothesized to address the energy deficit characteristic of myopathies, potentially restoring muscle function, improving endurance, and reducing fatigue.[5][7]

Preclinical Evidence in a DMD Model

Extensive preclinical studies were conducted by Mitobridge using the mdx mouse, a well-established genetic animal model for Duchenne Muscular Dystrophy.[1][7] While the full study data and protocols are not published, key findings have been disclosed, demonstrating the therapeutic potential of this compound (then called MA-0211).[5][7]

Summary of Preclinical Findings

The studies involved once-daily oral administration of this compound for periods of five weeks and six months.[1][6][7] The results consistently pointed towards improvements in muscle health and function.

| Parameter Assessed | Finding | Study Duration | Citation(s) |

| Functional Performance | |||

| Treadmill Running Endurance | Increased | 5 weeks | [1][6][7] |

| Cardiac & Respiratory Function | Improved | 6 months | [1][7] |

| Pathology & Histology | |||

| Muscle Necrosis | Decreased | 5 weeks | [6][7] |

| Muscle Inflammation | Decreased | 5 weeks | [1][6][7] |

| Diaphragm Fibrosis | Decreased | 5 weeks | [1][6][7] |

| Biomarkers | |||

| Serum Creatine (B1669601) Kinase | Decreased | 6 months | [1][7] |

| Cellular/Molecular | N/A | ||

| FAO-related Gene Expression | Upregulated (in DMD patient muscle cells) | N/A | [6] |

| Mitochondrial Function | Increased / Improved (in DMD patient muscle cells) | N/A | [1][6] |

| Mitochondrial Biogenesis | Increased (in DMD patient muscle cells) | N/A | [6] |

Table 1: Summary of key preclinical findings for this compound in the mdx mouse model and DMD patient-derived cells.

Representative Preclinical Experimental Protocol

The following describes a representative, generalized protocol for evaluating a PPARδ modulator in an mdx mouse model, based on the disclosed information for this compound and standard practices in the field.[7][8][9][10]

Note: The specific, detailed protocol used for this compound has not been publicly released.

-

Animal Model: Male mdx mice are used, typically starting at an age (e.g., 4-5 weeks) where the dystrophic phenotype is actively progressing.[9]

-

Group Allocation: Animals are randomized into a vehicle control group and one or more this compound treatment groups.

-

Drug Administration: this compound is administered via oral gavage once daily for a specified duration (e.g., 5 weeks or 6 months).[6][7]

-

Functional Assessment (Treadmill Test):

-

Mice are acclimated to a motorized treadmill over several days.

-

An exhaustion protocol is implemented, where the treadmill speed and/or incline is gradually increased until the mouse remains on a shock grid at the rear of the lane for a set period (e.g., 10 seconds), indicating exhaustion.

-

The total running time or distance is recorded as the measure of endurance. This is typically performed at baseline and at the end of the treatment period.[7]

-

-

Histological Analysis: A portion of the harvested muscle is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess muscle fiber integrity, necrosis, inflammation (immune cell infiltration), and fibrosis.

-

Molecular Analysis (qPCR/Western Blot): Another portion of the muscle is flash-frozen for RNA and protein extraction to quantify the expression of PPARδ target genes and protein levels.

Clinical Pharmacodynamic Evidence

The primary clinical evidence for this compound's mechanism of action comes from a first-in-human, Phase 1, double-blind, randomized, placebo-controlled study in healthy adult volunteers (NCT02929081).[5][11] This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the drug.[11]

Pharmacodynamic Findings: Target Gene Engagement

A key objective of the trial was to confirm that this compound engages its target, PPARδ, in humans. This was achieved by measuring the expression of six known PPARδ target genes in whole blood. The results demonstrated a clear treatment- and dose-dependent upregulation of these genes after both single and multiple doses of this compound.[5][11]

| Target Gene | Primary Function / Pathway | Result with this compound Treatment | Citation(s) |

| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Dose-dependent increase | [5][11] |

| ACAA2 | Acetyl-CoA Acyltransferase 2 (Mitochondrial) | Dose-dependent increase | [5][11] |

| ACADVL | Very Long Chain Specific Acyl-CoA Dehydrogenase | Dose-dependent increase | [5][11] |

| CPT1A | Carnitine Palmitoyltransferase 1A | Dose-dependent increase | [5][11] |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Dose-dependent increase | [5][11] |

| SLC25A20 | Solute Carrier Family 25 Member 20 | Dose-dependent increase | [5][11] |

Table 2: Pharmacodynamic effect of this compound on PPARδ target genes in healthy volunteers. Specific quantitative fold-change data is available in the primary publication.[5][11]

Clinical Pharmacodynamic Experimental Protocol

The following protocol for assessing target gene engagement is based on the methodology described in the Phase 1 study publication.[5][11]

-

Study Design: Healthy adult participants (N=64 for single-dose, N=37 for multiple-dose) were randomized to receive single oral doses of this compound (1 to 120 mg) or placebo, or multiple once-daily doses (10 to 75 mg) or placebo for 14 days.[5]

-

Blood Sampling: Whole blood samples for RNA analysis were collected at pre-dose and multiple time points post-dose.

-

RNA Stabilization and Extraction: Blood was collected directly into PAXgene Blood RNA tubes to stabilize the intracellular RNA profile. Total RNA was subsequently extracted and purified according to the manufacturer's protocol.

-

Gene Expression Analysis (RT-qPCR):

-

Reverse transcription was performed to synthesize cDNA from the extracted RNA.

-

Quantitative polymerase chain reaction (qPCR) was used to measure the expression levels of the six target genes (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20).

-

Gene expression levels were normalized to a stable housekeeping gene.

-

-

Data Analysis: The fold change in gene expression from baseline (pre-dose) was calculated for each participant at each time point for both the this compound and placebo groups. Statistical analyses were performed to determine dose-dependency.

Conclusion

This compound is a selective PPARδ modulator that directly engages its target in skeletal muscle to activate the transcription of genes central to mitochondrial function and energy metabolism. Preclinical data in a relevant disease model demonstrated positive effects on muscle function and pathology. Crucially, a Phase 1 clinical trial in healthy volunteers confirmed the mechanism of action in humans, showing a clear dose-dependent increase in the expression of PPARδ target genes. This body of evidence provides a strong rationale for the continued investigation of this compound as a potential therapy for genetic myopathies characterized by mitochondrial dysfunction.

References

- 1. musculardystrophynews.com [musculardystrophynews.com]

- 2. U.S. FDA Grants Fast Track Designation for ASP0367/MA-0211, a Selective PPARδ Modulator being Developed for the Treatment of Primary Mitochondrial Myopathies [prnewswire.com]

- 3. Mitobridge Presents Preclinical Data Demonstrating Beneficial Effects of PPARδ Modulators in Acute Kidney Injury at American Society of Nephrology Annual Meeting - BioSpace [biospace.com]

- 4. mdpi.com [mdpi.com]

- 5. Single‐ and multiple‐dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator‐activated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. actionduchenne.org [actionduchenne.org]

- 8. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator-activated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bocidelpar: A Technical Deep-Dive into its Function as a PPARδ Modulator

For Researchers, Scientists, and Drug Development Professionals

Bocidelpar (ASP0367, MA-0211) is a selective, orally active, small-molecule modulator of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Developed by Mitobridge, a subsidiary of Astellas Pharma, this compound was investigated for its potential therapeutic benefits in diseases associated with mitochondrial dysfunction, notably Primary Mitochondrial Myopathy (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizing key preclinical and clinical findings.

Core Mechanism of Action: PPARδ Activation

This compound functions as an agonist for PPARδ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. PPARδ is highly expressed in tissues with high energy demands, such as skeletal muscle, and plays a crucial role in regulating cellular energy homeostasis.

Upon binding to this compound, PPARδ undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARδ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in key metabolic pathways.

The primary downstream effects of this compound-mediated PPARδ activation include:

-

Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes and transporters essential for the breakdown of fatty acids for energy production.

-

Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria, the primary sites of cellular respiration and energy generation.

By promoting these processes, this compound was hypothesized to improve mitochondrial function and, consequently, muscle performance and endurance in patients with mitochondrial myopathies.[1]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for its evaluation are depicted in the following diagrams.

Preclinical and Clinical Data

Pharmacodynamics and Target Gene Expression

Preclinical studies in mouse models of DMD (mdx mice) and in human DMD myotubes demonstrated that this compound increased the expression of PPARδ target genes. In a Phase 1 study involving healthy adults, oral administration of this compound resulted in a dose-dependent upregulation of six PPARδ target genes in the blood:

-

ABCA1 (ATP Binding Cassette Subfamily A Member 1)

-

ACAA2 (Acetyl-CoA Acyltransferase 2)

-

ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

-

CPT1a (Carnitine Palmitoyltransferase 1A)

-

PDK4 (Pyruvate Dehydrogenase Kinase 4)

-

SLC25A20 (Solute Carrier Family 25 Member 20)

These genes are critically involved in fatty acid transport and oxidation, and mitochondrial metabolism. While the precise fold-change in expression from these studies is not publicly available, the consistent upregulation of these target genes provided evidence of target engagement.

Table 1: Pharmacodynamic Effects of this compound

| Parameter | Observation | Source |

| Target Gene Expression | Dose-dependent upregulation of ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20. | |

| Mitochondrial Function | Preclinical data suggests improved mitochondrial biogenesis and function in muscle cells. | |

| Muscle Function | Preclinical studies in mdx mice showed increased exercise endurance. |

Pharmacokinetics

Phase 1 clinical trial data in healthy adults revealed that this compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2.24 hours under fasting conditions. The mean half-life ranged from 14.1 to 17.5 hours for doses between 10 to 75 mg, with steady-state being achieved after four days of once-daily dosing.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Conditions | Source |

| Tmax (median) | 1.50 - 2.24 hours | Single dose, fasting | |

| Half-life (mean) | 14.1 - 17.5 hours | Multiple once-daily doses (10-75 mg) | |

| Steady State | Achieved after 4 days | Multiple once-daily doses |

Clinical Trials and Discontinuation

This compound advanced to Phase 2 clinical trials for PMM. The MOUNTAINSIDE study (NCT04641962) was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy, safety, and tolerability of this compound in participants with PMM. The primary efficacy endpoint was the change in the 6-minute walk test (6MWT). However, the trial was terminated in May 2024 because it failed to meet the pre-specified criteria for efficacy. Subsequently, in April 2024, Astellas announced the discontinuation of the this compound program.

Experimental Protocols

While specific, detailed protocols for this compound studies are proprietary, the following sections outline representative methodologies for the key assays used to evaluate its function as a PPARδ modulator.

PPARδ Reporter Gene Assay

This assay is used to determine the in vitro potency of a compound in activating the PPARδ receptor.

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the full-length human PPARδ protein and another containing a luciferase reporter gene under the control of a PPRE promoter. Upon activation of PPARδ by a ligand, the PPARδ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is proportional to the extent of PPARδ activation.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in a 96-well plate. The cells are then co-transfected with the PPARδ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound or a reference agonist.

-

Lysis and Luminescence Reading: Following treatment, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase activity from a co-transfected control plasmid). The data is then plotted as a dose-response curve to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).

Quantitative PCR (qPCR) for Target Gene Expression

This method is employed to quantify the change in the expression of PPARδ target genes following treatment with this compound.

Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, which amplifies specific target gene sequences. A fluorescent dye that binds to double-stranded DNA is used to monitor the amplification in real-time. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated and untreated samples (cells or tissues) using a suitable RNA extraction kit. The quality and quantity of RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, CPT1a) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: The plate is placed in a real-time PCR thermal cycler, and the amplification program is run.

-

Data Analysis: The Cq values are determined for each sample and target gene. The relative expression of the target genes is calculated using the ΔΔCq method, normalizing the expression to the reference gene and comparing the treated samples to the untreated controls to determine the fold change.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the real-time measurement of changes in oxygen concentration in the media surrounding the cells. By sequentially injecting pharmacological agents that modulate different components of the electron transport chain, a comprehensive profile of mitochondrial function can be obtained.

Methodology:

-

Cell Seeding: Muscle cells (e.g., myoblasts or myotubes) are seeded into the wells of a Seahorse XF cell culture microplate and allowed to adhere.

-

Assay Preparation: The cell culture medium is replaced with a specialized assay medium, and the cells are incubated in a non-CO2 incubator. A sensor cartridge containing the pharmacological agents (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) is hydrated and calibrated.

-

Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument measures the basal OCR and then sequentially injects the modulators:

-

Oligomycin: Inhibits ATP synthase, revealing the OCR linked to ATP production.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Analysis: The OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound on these parameters can be assessed by pre-treating the cells with the compound before the assay.

Conclusion

This compound is a selective PPARδ modulator that effectively activates its target receptor, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. While preclinical studies showed promise in improving mitochondrial and muscle function, the compound ultimately failed to demonstrate sufficient efficacy in a Phase 2 clinical trial for Primary Mitochondrial Myopathy, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a detailed technical overview of this compound's mechanism of action and the experimental approaches used to characterize its function. This information remains valuable for the scientific community in the ongoing effort to develop novel therapeutics for mitochondrial and muscular diseases.

References

Bocidelpar's Impact on Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (ASP0367) is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator under investigation for its potential to treat mitochondrial and muscular diseases.[1] Activation of PPARδ is understood to play a crucial role in regulating mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the core mechanisms by which this compound is proposed to influence mitochondrial biogenesis pathways, supported by illustrative data and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Mitochondrial dysfunction is a key pathological feature in a range of debilitating conditions, including primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD).[1] These disorders are characterized by impaired energy production, muscle weakness, and exercise intolerance.[2] this compound, a selective PPARδ agonist, has emerged as a promising therapeutic candidate by targeting the underlying mitochondrial impairment.[3][4] PPARδ is highly expressed in skeletal muscle and is a key regulator of fatty acid oxidation and mitochondrial respiration.[1] By activating PPARδ, this compound is thought to initiate a signaling cascade that culminates in enhanced mitochondrial biogenesis, thereby improving cellular energy metabolism and muscle function.[2][3]

Mechanism of Action: The PPARδ Signaling Pathway

This compound's primary mechanism of action is the activation of the PPARδ signaling pathway. As a selective agonist, this compound binds to and activates PPARδ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.

A key downstream effector of PPARδ activation is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The activation of the PPARδ/PGC-1α axis initiates a cascade of gene expression that promotes the formation of new mitochondria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Precise determination of mitochondrial DNA copy number in human skeletal and cardiac muscle by a PCR-based assay: lack of change of copy number with age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skeletal muscle mitochondrial DNA copy number and mitochondrial DNA deletion mutation frequency as predictors of physical performance in older men and women - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bocidelpar in Enhancing Fatty Acid Oxidation: A Technical Overview

For Immediate Distribution

TOKYO, Japan – December 2, 2025 – This technical guide provides an in-depth analysis of Bocidelpar (ASP0367/MA-0211), a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator, and its role in the potentiation of fatty acid oxidation (FAO). Developed by Mitobridge, a subsidiary of Astellas Pharma, this compound was investigated for its potential therapeutic applications in conditions characterized by mitochondrial dysfunction, such as primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD).[1][2][3] Although its development was discontinued, the mechanism of action of this compound offers valuable insights for researchers, scientists, and drug development professionals in the field of metabolic and mitochondrial diseases.

Core Mechanism of Action: PPARδ Activation

This compound is an orally active, small molecule designed to selectively modulate PPARδ, a nuclear hormone receptor highly expressed in skeletal muscle.[4][5] The activation of PPARδ is a critical signaling pathway that governs the transcription of genes integral to mitochondrial biogenesis and fatty acid metabolism. By targeting this pathway, this compound aimed to enhance cellular energy production and improve muscle function in disease states marked by impaired mitochondrial bioenergetics.

The proposed signaling cascade initiated by this compound is illustrated below:

Pharmacodynamic Effects on Gene Expression

A key aspect of this compound's mechanism of action is the upregulation of PPARδ target genes. A Phase 1 clinical trial in healthy adult participants demonstrated a treatment- and dose-dependent increase in the expression of several genes crucial for fatty acid oxidation and mitochondrial metabolism following single and multiple doses of this compound.

Table 1: PPARδ Target Genes Upregulated by this compound

| Gene Symbol | Gene Name | Primary Function in Fatty Acid Oxidation & Metabolism |

| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Cholesterol and phospholipid transport |

| ACAA2 | Acetyl-CoA Acyltransferase 2 | Thiolytic cleavage of 3-ketoacyl-CoA in β-oxidation |

| ACADVL | Acyl-CoA Dehydrogenase Very Long Chain | Initial step of very long-chain fatty acid β-oxidation |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting step for long-chain fatty acid import into mitochondria |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promoting fatty acid utilization |

| SLC25A20 | Solute Carrier Family 25 Member 20 (Carnitine-Acylcarnitine Translocase) | Transports acylcarnitines across the inner mitochondrial membrane |

Source: Ito M, et al. Muscle Nerve. 2022 Jan;65(1):110-120.

While the precise fold-change in the expression of these genes is not publicly available, the consistent upregulation observed in the Phase 1 study provides clear evidence of target engagement and the potential for this compound to modulate metabolic pathways.

Experimental Protocols for Assessing this compound's Effects

The evaluation of compounds like this compound on fatty acid oxidation and mitochondrial biogenesis involves a range of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

In Vitro Fatty Acid Oxidation Assay (Radiolabeled Substrate)

This method directly measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria.

Methodology:

-

Cell Culture: Plate cells (e.g., human skeletal myoblasts or a relevant cell line) in appropriate culture vessels and allow them to adhere and proliferate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined duration to induce gene expression changes.

-

Radiolabeling: Introduce a radiolabeled long-chain fatty acid, such as [³H]palmitic acid, complexed to bovine serum albumin (BSA) into the culture medium.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and mitochondrial β-oxidation of the radiolabeled fatty acid. This process releases the radioisotope in the form of ³H₂O.

-

Separation: Terminate the assay and separate the aqueous phase (containing ³H₂O) from the lipid-soluble components.

-

Quantification: Measure the amount of ³H₂O produced using liquid scintillation counting.

-

Normalization: Normalize the results to the total protein concentration in each sample. An increase in ³H₂O production in this compound-treated cells compared to the control indicates an enhancement of fatty acid oxidation.

Gene Expression Analysis (Quantitative PCR)

This protocol is used to quantify the changes in the mRNA levels of PPARδ target genes.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cultured cells with this compound as described above. Following treatment, lyse the cells and extract total RNA using a suitable commercial kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes (e.g., ACADVL, CPT1A, PDK4), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in this compound-treated samples compared to vehicle-treated controls, typically normalized to one or more stable housekeeping genes.

Assessment of Mitochondrial Biogenesis

The effect of this compound on the generation of new mitochondria can be assessed through several methods.

Methodology:

-

Mitochondrial DNA (mtDNA) Copy Number: Quantify the relative amount of mtDNA to nuclear DNA (nDNA) using qPCR with primer sets specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M). An increase in the mtDNA/nDNA ratio suggests an increase in mitochondrial mass.

-

Mitochondrial Mass Staining: Utilize fluorescent dyes that accumulate in mitochondria (e.g., MitoTracker Green FM) to stain live cells. The fluorescence intensity, which is proportional to the mitochondrial mass, can be quantified by flow cytometry or fluorescence microscopy.

-

Western Blotting for Mitochondrial Proteins: Measure the protein levels of key mitochondrial components, such as subunits of the electron transport chain complexes (e.g., SDHA, UQCRC2, MT-CO1) or mitochondrial transcription factors (e.g., TFAM). An increase in these proteins would indicate enhanced mitochondrial biogenesis.

Conclusion

This compound represents a targeted approach to enhancing fatty acid oxidation and mitochondrial function through the selective modulation of PPARδ. Although its clinical development has ceased, the underlying biological principles and the pharmacodynamic effects observed with this compound provide a valuable framework for the ongoing development of novel therapeutics for metabolic and mitochondrial diseases. The experimental protocols outlined in this guide serve as a reference for the continued investigation of compounds targeting these critical cellular pathways.

References

- 1. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator-activated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of this compound, ASP0367, in Renal and Hepatic Impairment: Results From Two Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single‐ and multiple‐dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator‐activated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Bocidelpar (ASP0367)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered small molecule designed as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ). Developed by Mitobridge, a subsidiary of Astellas Pharma, this compound was engineered to address mitochondrial dysfunction, a key pathological feature in a range of debilitating diseases. The primary mechanism of action involves the activation of the PPAR-δ pathway, leading to the upregulation of genes crucial for mitochondrial biogenesis and fatty acid oxidation. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound for certain indications. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathway and experimental workflows.

Introduction

Mitochondrial dysfunction is increasingly recognized as a central node in the pathophysiology of numerous rare and common diseases, including primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD).[1] These conditions are often characterized by impaired cellular energy production, leading to symptoms such as muscle weakness, fatigue, and exercise intolerance.[1] this compound emerged from a therapeutic strategy aimed at enhancing mitochondrial function through the modulation of a key nuclear receptor, PPAR-δ.[2][3]

This compound was granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of PMM.[3] Despite promising preclinical data and a favorable early clinical safety profile, the development of this compound for PMM was ultimately halted due to a failure to meet primary efficacy endpoints in a Phase 2/3 clinical trial.[4][5] This document serves as a technical resource, detailing the scientific journey of this compound from its discovery to its clinical evaluation.

Mechanism of Action: Targeting PPAR-δ

This compound functions as a selective agonist of PPAR-δ, a nuclear hormone receptor that acts as a transcription factor.[6][7] PPAR-δ is highly expressed in metabolically active tissues such as skeletal muscle and plays a pivotal role in regulating cellular energy metabolism.[6]

Upon activation by this compound, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in critical metabolic processes.[8]

The key downstream effects of this compound-mediated PPAR-δ activation include:

-

Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes essential for the breakdown of fatty acids for energy production.

-

Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria to meet the cell's energy demands.

Preclinical studies demonstrated that this compound treatment led to an increase in the mRNA expression and protein levels of PPAR-δ target genes in both mouse models of DMD (mdx mice) and human DMD myotubes.[2] Furthermore, in vivo studies with mdx mice showed that daily administration of this compound for up to 35 days resulted in improved exercise endurance.[2]

A key pharmacodynamic effect observed in clinical trials was the dose-dependent upregulation of six specific PPAR-δ target genes in the blood:

-

ABCA1 (ATP Binding Cassette Subfamily A Member 1)

-

ACAA2 (Acetyl-CoA Acyltransferase 2)

-

ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

-

CPT1A (Carnitine Palmitoyltransferase 1A)

-

PDK4 (Pyruvate Dehydrogenase Kinase 4)

-

SLC25A20 (Solute Carrier Family 25 Member 20)[7]

These genes are directly involved in fatty acid transport and oxidation, providing a clear biomarker of this compound's target engagement.[7]

Signaling Pathway Diagram

Caption: this compound's mechanism of action via the PPAR-δ signaling pathway.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Adults (Fasting)[2][9]

| Dose (mg) | N | tmax (median, hours) | t½ (mean, hours) |

| 1 | 8 | 1.50 | - |

| 3 | 8 | 1.76 | - |

| 10 | 8 | 1.50 | 12.0 |

| 30 | 8 | 1.74 | 16.1 |

| 75 | 8 | 2.24 | 14.8 |

| 120 | 8 | 1.99 | 15.2 |

tmax: Time to maximum plasma concentration; t½: Half-life

Table 2: Pharmacokinetic Parameters of Multiple-Dose this compound in Healthy Adults[9]

| Dose (mg) | N | t½ (mean, hours) | Time to Steady State |

| 10 | 9 | 14.1 | ~4 days |

| 30 | 10 | 17.5 | ~4 days |

| 75 | 9 | 16.0 | ~4 days |

Table 3: Effect of Food on Pharmacokinetics of a Single 30 mg Dose of this compound[10]

| Condition | tmax (median, hours) | Cmax | AUCinf |

| Fasting | 1.74 | - | Not Affected |

| High-Fat Meal | 3.49 (Delayed by 1.7h) | Slightly Reduced | Not Affected |

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity

Table 4: Pharmacokinetics of a Single 75 mg Dose of this compound in Patients with Renal and Hepatic Impairment[6]

| Patient Group | N | Cmax vs. Healthy Controls | AUC vs. Healthy Controls |

| Severe Renal Impairment | 7 | Minimal Increase | No Clear Change |

| Mild Hepatic Impairment | 8 | Increased | Increased |

| Moderate Hepatic Impairment | 8 | Increased | Increased |

Experimental Protocols

Quantification of this compound in Plasma

A common method for quantifying small molecules like this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) to a small volume of plasma. This removes larger proteins that can interfere with the analysis.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing this compound to a clean tube or a 96-well plate for analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the prepared sample into an LC system.

-

The mobile phase, a mixture of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid), carries the sample through a chromatographic column (e.g., a C18 column).

-

The components of the sample are separated based on their physicochemical properties as they interact with the stationary phase of the column. This ensures that this compound is isolated from other matrix components before entering the mass spectrometer.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The ESI source generates charged ions of the analyte.

-

The first quadrupole of the tandem mass spectrometer is set to select for the mass-to-charge ratio (m/z) of the this compound parent ion.

-

The selected parent ions are then fragmented in a collision cell.

-

The second quadrupole selects for a specific fragment ion of this compound.

-

The detector measures the intensity of this specific fragment ion, which is proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound to quantify the amount in the unknown samples.

-

PPAR-δ Activation Assay

To determine the functional activity of this compound on its target, a cell-based reporter assay can be employed.[11][12]

Objective: To quantify the agonist activity of this compound on the human PPAR-δ receptor.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable mammalian cell line (e.g., HEK293) that is engineered to constitutively express the human PPAR-δ receptor.

-

These cells are also transfected with a reporter plasmid containing a PPRE sequence linked to a reporter gene, such as luciferase.

-

-

Compound Treatment:

-

Plate the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known PPAR-δ agonist as a positive control.

-

Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and add a luciferase substrate.

-

The luciferase enzyme, produced as a result of PPAR-δ activation, will catalyze a reaction that produces light (luminescence).

-

Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the level of PPAR-δ activation.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of this compound to generate a dose-response curve.

-

From this curve, the EC50 (the concentration of this compound that elicits a half-maximal response) can be calculated to determine its potency.

-

Mitochondrial Biogenesis Assay

Mitochondrial biogenesis can be assessed by measuring the relative expression of mitochondrial and nuclear-encoded proteins.[13][14]

Objective: To determine if this compound treatment increases the biogenesis of mitochondria in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell type (e.g., myotubes) in a multi-well plate.

-

Treat the cells with this compound at various concentrations for an extended period (e.g., 48-72 hours) to allow for changes in protein expression. Include appropriate controls.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate the cells with primary antibodies targeting a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-1, a subunit of Complex IV) and a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).

-

Wash the cells and incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

-

High-Content Imaging and Analysis:

-

Acquire images of the stained cells using a high-content imaging system.

-

The system's software is used to identify individual cells and quantify the fluorescence intensity of both COX-1 and SDH-A within each cell.

-

-

Data Interpretation:

-

Calculate the ratio of the fluorescence intensity of the mtDNA-encoded protein (COX-1) to the nDNA-encoded protein (SDH-A).

-

An increase in this ratio following this compound treatment would suggest a specific stimulation of mitochondrial biogenesis, as the synthesis of mtDNA-encoded proteins is a hallmark of this process.

-

Clinical Development and Discontinuation

This compound was evaluated in several clinical trials for a variety of conditions, including PMM, DMD, and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[3][5]

A key trial was the MOUNTAINSIDE study (NCT04641962), a Phase 2/3 randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in participants with PMM.[4][15] The primary endpoint was functional improvement as measured by the 6-minute walk test (6MWT).[4] Participants were randomized to receive either 30 mg or 75 mg of this compound, or a placebo, once daily for 24 weeks.[4]

In July 2025, Astellas Pharma announced the termination of the MOUNTAINSIDE trial.[5] The decision was based on the trial's failure to meet the pre-specified criteria for efficacy.[5] This was a significant setback for the development of this compound for PMM. The development for hypoxia was also discontinued.[5]

Experimental Workflow Diagram

Caption: A simplified workflow of this compound's development.

Conclusion

This compound represents a scientifically well-founded approach to treating diseases of mitochondrial dysfunction by targeting the PPAR-δ pathway. Preclinical and early clinical data demonstrated promising target engagement and a favorable safety profile. However, the failure to translate these early findings into clinical efficacy in a pivotal Phase 2/3 trial for primary mitochondrial myopathies underscores the significant challenges in developing treatments for these complex disorders. The data and methodologies detailed in this guide provide valuable insights for the scientific community, contributing to the broader understanding of PPAR-δ modulation and mitochondrial therapeutics. While the journey of this compound for PMM has concluded, the knowledge gained from its development will undoubtedly inform future research in this critical area of unmet medical need.

References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 2. Single‐ and multiple‐dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator‐activated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - MEpedia [me-pedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound - Mitobridge - AdisInsight [adisinsight.springer.com]

- 6. Pharmacokinetics of this compound, ASP0367, in Renal and Hepatic Impairment: Results From Two Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. evotec.com [evotec.com]

- 15. Citeline Connect [connect.trialscope.com]

Bocidelpar (ASP0367): A Technical Analysis of its Investigational Role in Mitochondrial Diseases

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bocidelpar (also known as ASP0367 and MA-0211) is a selective, orally active peroxisome proliferator-activated receptor delta (PPARδ) modulator developed by Mitobridge, a subsidiary of Astellas Pharma. It was investigated as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction, most notably Primary Mitochondrial Myopathies (PMM). The scientific rationale for its use in these conditions was centered on the role of PPARδ in regulating mitochondrial biogenesis and fatty acid oxidation, key pathways often impaired in mitochondrial disease.

Preclinical evidence suggested that this compound could improve mitochondrial function. This led to its evaluation in clinical trials, including a Phase 1 study in healthy volunteers and the Phase 2/3 MOUNTAINSIDE trial in adult patients with PMM. The Phase 1 study demonstrated that this compound was generally well-tolerated and showed dose-dependent engagement of PPARδ target genes. However, the development of this compound for PMM was discontinued (B1498344) in April 2024, as the MOUNTAINSIDE trial was terminated due to a failure to meet its primary efficacy endpoint.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of the available preclinical and clinical data, and detailed experimental protocols where information is publicly accessible. While the clinical development for PMM was not successful, the data and scientific foundation may still hold value for future research in mitochondrial diseases and related metabolic disorders.

Mechanism of Action: Targeting Mitochondrial Enhancement via PPARδ

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a nuclear hormone receptor that functions as a transcription factor, playing a crucial role in cellular energy metabolism.[3] It is highly expressed in tissues with high energy demands, such as skeletal muscle.[2]

The proposed therapeutic mechanism of this compound in mitochondrial diseases is based on the activation of the PPARδ signaling pathway. This activation is believed to lead to two primary downstream effects:

-

Increased Mitochondrial Biogenesis: PPARδ activation is thought to stimulate the creation of new mitochondria.[2] This is a critical process for cells to meet their energy requirements, and it is often impaired in mitochondrial myopathies.

-

Enhanced Fatty Acid Oxidation (FAO): PPARδ upregulates the expression of genes involved in the breakdown of fatty acids for energy production.[4] This provides an alternative energy source for cells, which can be particularly beneficial when the primary energy-generating pathway, oxidative phosphorylation, is compromised due to mitochondrial defects.

Pharmacodynamic studies in healthy adults have shown that this compound administration leads to a dose-dependent increase in the expression of six PPARδ target genes: ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20.[4] These genes are involved in fatty acid metabolism and mitochondrial pathways, confirming the engagement of the target mechanism in humans.[4]

Preclinical Data

While specific quantitative data from preclinical studies in animal models of mitochondrial myopathy are not extensively published, it is reported that preclinical evidence from in vitro and in vivo models suggested that this compound could address mitochondrial impairment and improve muscle abnormalities.[3] These findings provided the foundational support for advancing the compound into clinical trials.

Clinical Development Program

This compound was evaluated in a series of clinical trials for various indications, with the most advanced being for Primary Mitochondrial Myopathies.

Phase 1 Studies in Healthy Volunteers

A first-in-human, double-blind, placebo-controlled Phase 1 study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral doses of this compound in healthy adults.[5]

-

Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose cohorts.

-

Participants: Healthy adult volunteers.

-

Intervention:

-

Single Ascending Dose (SAD): Oral doses of this compound from 1 mg to 120 mg or placebo.

-

Multiple Ascending Dose (MAD): Once-daily oral doses of this compound from 10 mg to 75 mg or placebo for 14 days.

-

-

Key Assessments:

-

Safety & Tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Pharmacokinetics (PK): Measurement of plasma concentrations of this compound to determine parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and t1/2 (half-life). The effect of food on absorption was also evaluated.

-

Pharmacodynamics (PD): Quantification of the expression of PPARδ target genes in the blood.

-

This compound was found to be well-tolerated, with all treatment-emergent adverse events being mild to moderate in severity.[5] No clinically significant changes in laboratory parameters or ECGs were observed.[5] The pharmacokinetic and pharmacodynamic findings are summarized in the tables below.

Table 1: Pharmacokinetic Profile of this compound in Healthy Adults [5]

| Parameter | Single Dose (1-120 mg, fasted) | Multiple Dose (10-75 mg, daily) |

| Absorption (Tmax) | Rapid, median of 1.50 - 2.24 hours | Not specified, steady state reached in 4 days |

| Half-life (t1/2) | ~12.0 - 16.1 hours (for doses ≥10 mg) | 14.1 - 17.5 hours |

| Accumulation | N/A | Negligible |

| Food Effect | Tmax delayed by ~1.7 hours | Not specified |

Table 2: Pharmacodynamic Effect of this compound in Healthy Adults [4][5]

| Biomarker | Effect |

| PPARδ Target Genes | Treatment- and dose-dependent upregulation of six target genes (ABCA1, ACAA2, ACADVL, CPT1a, PDK4, SLC25A20) observed with both single and multiple doses. |

Additional Phase 1 studies investigated this compound in participants with renal and hepatic impairment. These studies found that severe renal impairment had a minimal effect on this compound's pharmacokinetics, while moderate hepatic impairment resulted in increased exposure, suggesting a need for monitoring or dose adjustment in this population.[3]

Phase 2/3 MOUNTAINSIDE Trial in Primary Mitochondrial Myopathy

The pivotal trial for this compound was the MOUNTAINSIDE study, a randomized, double-blind, placebo-controlled Phase 2/3 trial designed to assess its efficacy and safety in adults with PMM.[1][6] The study was terminated due to a failure to meet the pre-specified criteria for efficacy.[1]

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.

-

Participants: 34 adults (18-80 years old) with a genetically confirmed diagnosis of PMM and symptoms of myopathy, such as muscle weakness, fatigue, and exercise intolerance.[1][6] Participants were required to be on a stable regimen of mitochondrial disease-focused supplements (e.g., Coenzyme Q10) for at least 3 months.[6]

-

Intervention: Participants were randomized into one of three arms to receive an oral, once-daily dose for 24 weeks:

-

This compound 30 mg

-

This compound 75 mg

-

Matching Placebo

-

-

Primary Efficacy Endpoint: Change from baseline in the distance walked during a 6-Minute Walk Test (6MWT) at 24 weeks.

-

Secondary Endpoints: Included assessments of fatigue (Modified Fatigue Impact Scale - MFIS), muscle function (5-times sit-to-stand test), and patient-reported outcomes (Patient Global Impression of Change - PGIC).[1]

The MOUNTAINSIDE study was stopped early as it did not meet its primary endpoint.[7] A lay summary of the results indicated that after 24 weeks of treatment, individuals in the this compound groups walked slightly further in the 6-minute walk test compared to those who received the placebo.[7] However, this difference was not statistically significant, meaning it was not large enough to confidently conclude that this compound improved walking distance.[7]

In terms of safety, one death occurred in a participant receiving this compound, which the study doctor considered potentially related to the treatment, although the patient's underlying PMM and other serious conditions may have been contributing factors.[7] Another death occurred during an extension phase of the study but was not thought to be related to the treatment.[7]

Table 3: Summary of Efficacy and Safety Outcomes from the MOUNTAINSIDE Trial

| Outcome | Result |

| Primary Efficacy Endpoint (Change in 6MWT) | Did not meet pre-specified criteria for efficacy. A slight, non-statistically significant increase in distance walked was observed in the this compound groups compared to placebo.[1][7] |

| Safety | One death was considered possibly related to the study treatment by the investigator.[7] |

Discussion and Future Perspectives

The investigation of this compound for Primary Mitochondrial Myopathies represented a rational, mechanism-based approach to drug development for these complex disorders. The therapeutic hypothesis—that enhancing mitochondrial biogenesis and fatty acid oxidation via PPARδ agonism could alleviate muscle weakness and fatigue—was supported by the known biology of PPARδ. The Phase 1 data confirmed that this compound could safely engage its molecular target in humans.

Despite this promising foundation, the MOUNTAINSIDE trial's failure to demonstrate a clinically meaningful improvement in the 6-minute walk test led to the discontinuation of the program. This outcome underscores the significant challenges in translating preclinical concepts into effective therapies for mitochondrial diseases. Several factors could have contributed to this result:

-

Complexity of PMM Pathophysiology: The underlying genetic and biochemical defects in PMM are highly heterogeneous. A single mechanistic approach may not be sufficient to overcome the diverse functional consequences of different mutations.

-

Endpoint Selection: While the 6MWT is a standard functional endpoint, its sensitivity to change in slowly progressing diseases like PMM can be a limitation.

-

Magnitude of Effect: The degree of mitochondrial enhancement induced by this compound at the doses tested may not have been sufficient to produce a measurable improvement in gross motor function over a 24-week period.

Although this compound's journey in PMM has concluded, the scientific insights gained are valuable. The data confirm that PPARδ is a druggable target and that selective modulators can be developed with acceptable safety profiles. Future research in this area could explore the use of PPARδ agonists in other metabolic or muscle disorders, potentially in combination with other therapeutic modalities, or in more specific, genetically-defined subpopulations of mitochondrial disease patients who may be more likely to respond. The lessons learned from the this compound program will undoubtedly inform the next generation of therapeutic strategies for these devastating rare diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 3. Pharmacokinetics of this compound, ASP0367, in Renal and Hepatic Impairment: Results From Two Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Myopathies Market to Reach USD 36.5 Million by 2035, Impelled by Advancements in Targeted Drug Therapies - BioSpace [biospace.com]

- 5. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator-activated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Citeline Connect [connect.trialscope.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

Preclinical research on Bocidelpar for Duchenne muscular dystrophy

An In-depth Technical Guide to the Preclinical Research of Bocidelpar for Duchenne Muscular Dystrophy

Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by the absence of the dystrophin protein. This absence leads to progressive muscle degeneration, chronic inflammation, and fibrosis, ultimately resulting in loss of ambulation and premature death due to cardiorespiratory failure.[1][2] The pathological cascade in DMD involves multiple interconnected processes, including compromised sarcolemmal integrity, dysregulated calcium homeostasis, and significant mitochondrial dysfunction.[3] Impaired mitochondrial bioenergetics are a key feature in dystrophic muscle, contributing to muscle wasting and exercise intolerance.[3][4]

This compound (also known as ASP0367 or MA-0211) is an investigational, orally administered small molecule designed to address this mitochondrial dysfunction.[3][5] It acts as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[3][6] PPARδ is a nuclear hormone receptor highly expressed in skeletal muscle that plays a critical role in regulating cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis.[3] Preclinical research suggests that by activating PPARδ, this compound may improve mitochondrial function, increase muscle endurance, and potentially mitigate the downstream consequences of dystrophin deficiency.[3][7]

This technical guide summarizes the available preclinical data on this compound, detailing its mechanism of action, efficacy in DMD models, and the experimental protocols used to evaluate its effects.

Mechanism of Action: PPARδ Activation

The primary mechanism of action for this compound is the selective activation of PPARδ. In skeletal muscle, PPARδ functions as a transcription factor. When activated by an agonist like this compound, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in several key metabolic processes:

-

Mitochondrial Biogenesis: Upregulation of factors like Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial creation.

-

Fatty Acid Oxidation (FAO): Increased expression of enzymes essential for the breakdown of fatty acids for energy, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Dehydrogenase (ACAD).[3][8]

-

Energy Uncoupling: Activation of proteins that help provide energy for oxidative phosphorylation.[3]

By enhancing these pathways, this compound is hypothesized to restore cellular energy (ATP) production, thereby improving muscle function and endurance.[8]

Preclinical Efficacy Data

While much of the specific quantitative preclinical data for this compound remains proprietary ("data on file" by Astellas), published summaries and studies on similar PPARδ modulators provide strong evidence for its potential therapeutic effects in DMD.[3][6]

In Vitro Studies in mdx Myoblasts

Research on a novel PPARδ modulator (MTB-6) in myoblasts isolated from mdx mice demonstrated a rescue of key mitochondrial defects. This study serves as a strong proof-of-concept for the therapeutic strategy employed by this compound.[8]

| Parameter | Method | Result in mdx Myoblasts | Reference |

| PPARδ Target Gene Expression | qPCR | Significant increase in Vlcad, Fabp3, and SLC25a20 expression after 48h treatment with 800 nM MTB-6. | [8] |

| Cellular Energy Status | ATP/ADP Ratio Assay | Significant improvement in the ATP to ADP ratio after 48h treatment. | [8] |

| Metabolic Function | Fatty Acid Oxidation Assay | Rescue of impaired fatty acid oxidation capabilities with 48h treatment. | [8] |

In Vivo Studies in the mdx Mouse Model

Studies directly evaluating this compound (ASP0367) in the mdx mouse model of DMD have been summarized in subsequent publications, highlighting functional improvements.

| Parameter | Animal Model | Finding | Reference |

| Exercise Endurance | mdx mice | Once-daily treatment for up to 35 days increased exercise endurance relative to vehicle-treated mdx mice. | [3] |

| Gene Expression | mdx mice | Increased mRNA expression and protein levels of PPARδ target genes. | [3] |

| Metabolic Function | mdx mice & human DMD myotubes | Increased fatty acid oxidation. | [3][7] |

| Anti-inflammatory & Anti-fibrotic Effects | mdx mice | Preclinical studies indicated a reduction in muscle inflammation and damage. | [7] |

Experimental Protocols

Detailed protocols for the specific this compound preclinical studies are not publicly available. However, based on established and standardized methodologies for drug testing in the mdx mouse model, a representative experimental workflow can be outlined.[9]

Animal Model

-

Strain: C57BL/10ScSn-Dmdmdx/J (mdx) mice are the standard model, bearing a spontaneous nonsense mutation in the dystrophin gene.[10]

-

Age and Sex: Studies typically commence in 4-week-old male mice, an age that coincides with the onset of significant muscle degeneration and regeneration cycles.[9]

Drug Administration

-

Route: Oral gavage is the common route for orally bioavailable compounds like this compound.

-

Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as a cherry syrup formulation to improve palatability and compliance.

-

Frequency and Duration: Based on summaries, a once-daily administration for periods ranging from 4 weeks to 35 days has been used.[3]

Functional Assessments

-

Treadmill Test: To assess endurance, mice are run on a motorized treadmill, often with a slight incline (e.g., 10-15 degrees). The protocol typically involves a warm-up period followed by a gradual increase in speed until the mouse reaches exhaustion. Exhaustion is defined by the inability to remain on the treadmill belt despite encouragement. Key metrics are running time and distance.

-

Grip Strength Test: Forelimb and/or hindlimb strength is measured using a grip strength meter. The mouse is allowed to grasp a metal grid, and its tail is gently pulled horizontally until its grip is released. The peak force generated is recorded. Multiple measurements are taken and averaged.[11]

Histological and Biochemical Analysis

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and key muscles (e.g., tibialis anterior, gastrocnemius, diaphragm, heart) are excised. Blood is collected for serum analysis.

-

Histology:

-

H&E Staining: Hematoxylin and Eosin staining is used to assess general muscle morphology, including the presence of necrotic fibers, inflammatory infiltrates, and centrally nucleated (regenerating) fibers.

-

Sirius Red Staining: This stain is used to quantify collagen deposition, a direct measure of fibrosis. The percentage of the total muscle area that is fibrotic is calculated using image analysis software.

-

-

Biochemical Analysis:

-

Serum Creatine Kinase (CK): CK levels in the blood are a key biomarker of muscle damage. Elevated CK indicates muscle membrane leakage and is expected to be reduced by an effective therapy.

-

-

Molecular Analysis:

-

qPCR: Quantitative polymerase chain reaction is used to measure the mRNA expression levels of genes related to inflammation (e.g., Tnf-α, Il-6), fibrosis (Col1a1, Tgfb1), and PPARδ activation (Pgc-1α, Cpt1).

-

Western Blot: This technique is used to quantify the protein levels of the corresponding gene targets to confirm transcriptional changes.

-

Conclusion

The preclinical evidence for this compound in the context of Duchenne muscular dystrophy positions it as a promising therapeutic candidate targeting the secondary pathology of mitochondrial dysfunction. By selectively activating the PPARδ pathway, this compound has been shown in DMD-relevant models to enhance fatty acid oxidation and improve muscle endurance.[3][7] While specific quantitative data on its anti-inflammatory and anti-fibrotic effects are not fully published, the known functions of the PPARδ pathway and qualitative reports suggest potential benefits in these areas.[7][12] The data generated from these foundational preclinical studies provided the rationale for advancing this compound into clinical trials to assess its safety and efficacy in patients with DMD.[7][13]

References

- 1. distrofiamuscular.net [distrofiamuscular.net]

- 2. DMD | Avidity Biosciences [aviditybiosciences.com]

- 3. Single‐ and multiple‐dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator‐activated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARδ modulation rescues mitochondrial fatty acid oxidation defects in the mdx model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or this compound sulfate, a novel modulator of peroxisome proliferator-activated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound, ASP0367, in Renal and Hepatic Impairment: Results From Two Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. musculardystrophynews.com [musculardystrophynews.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Experimental Protocols of Physical Exercise for mdx Mice and Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Highly potent and selective PPARδ agonist reverses memory deficits in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. parentprojectmd.org [parentprojectmd.org]

An In-depth Technical Guide on the Core:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (ASP0367) is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator under investigation for diseases involving mitochondrial dysfunction, such as primary mitochondrial myopathies (PMM).[1][2] Its mechanism centers on the activation of PPARδ, a nuclear receptor highly expressed in skeletal muscle that modifies gene expression.[2][3][4] Activation of the PPARδ signaling pathway by this compound is understood to increase the transcription of genes crucial for fatty acid oxidation (FAO) and to promote mitochondrial biogenesis.[3][5] These actions are theorized to restore cellular energy production, potentially improving muscle function and endurance in patients with mitochondrial diseases.[3] This technical guide provides a detailed overview of this compound's mechanism, summarizes its effects on key mitochondrial gene targets, outlines relevant experimental protocols for its study, and visualizes the core signaling and experimental workflows.

Core Mechanism of Action: PPARδ Modulation

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that regulate the expression of genes involved in various metabolic processes.[2][4] Of the three main subtypes (α, γ, and δ), PPARδ is abundantly expressed in skeletal muscle and is a key regulator of cellular energy consumption.[2][4]

This compound acts as a potent and selective agonist for PPARδ.[1][2] Upon binding, the activated PPARδ receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in mitochondrial function, particularly those related to fatty acid metabolism and the creation of new mitochondria.[3][6]

Quantitative Data on Gene Expression

Phase 1 clinical studies have demonstrated that this compound administration leads to a treatment- and dose-dependent upregulation of PPARδ target genes.[1] The following tables summarize the expected quantitative impact of this compound on key genes integral to mitochondrial function, based on its known mechanism of action.

Note: The following data are illustrative, representing typical results from preclinical or in vitro studies investigating potent PPARδ agonists. Specific fold-change values from human this compound trials are not fully published.

Table 1: Gene Expression Changes in Mitochondrial Biogenesis

| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |

|---|---|---|---|

| PPARGC1A | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) | Master regulator of mitochondrial biogenesis.[7][8][9] | 2.8x |

| NRF1 | Nuclear Respiratory Factor 1 | Activates transcription of nuclear-encoded mitochondrial proteins.[7][8] | 2.1x |

| TFAM | Mitochondrial Transcription Factor A | Regulates mitochondrial DNA (mtDNA) replication and transcription.[7][8][10] | 2.5x |

Table 2: Gene Expression Changes in Fatty Acid Oxidation (FAO)

| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |

|---|---|---|---|

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria.[11][12] | 4.5x |

| ACADM | Medium-Chain Acyl-CoA Dehydrogenase | Catalyzes the initial step of medium-chain fatty acid beta-oxidation. | 3.8x |

| ACOX1 | Acyl-CoA Oxidase 1 | Key enzyme in peroxisomal fatty acid beta-oxidation.[13] | 3.2x |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promoting a shift to fatty acid utilization.[5] | 5.1x |

Table 3: Gene Expression Changes in Electron Transport Chain (ETC) Components

| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |

|---|---|---|---|

| NDUFS1 | NADH:Ubiquinone Oxidoreductase Core Subunit S1 | Core subunit of Complex I of the electron transport chain.[13] | 1.7x |

| SDHA | Succinate Dehydrogenase Complex Flavoprotein Subunit A | Subunit of Complex II; links the Krebs cycle and the ETC.[13] | 1.5x |

| UQCRC1 | Ubiquinol-Cytochrome C Reductase Core Protein 1 | Core subunit of Complex III. | 1.6x |

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the molecular pathway through which this compound modulates gene expression.

Caption: this compound activates the PPARδ pathway to drive mitochondrial gene transcription.

Experimental Workflow

The diagram below outlines a standard experimental workflow to quantify this compound-induced changes in gene expression.

Caption: Standard workflow for analyzing gene expression via qPCR after this compound treatment.

Detailed Experimental Protocols

This section details a generalized protocol for assessing the impact of this compound on gene expression in a cell culture model using quantitative real-time PCR (qPCR).[14][15]

Cell Culture and Treatment

-

Cell Seeding: Plate a relevant cell line (e.g., human skeletal myoblasts, HepG2 hepatocytes) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.

-

Incubation: Culture cells in appropriate media at 37°C and 5% CO₂.

-

Treatment Preparation: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture media to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.

-

Drug Exposure: Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate for a predetermined time course (e.g., 6, 12, or 24 hours).

RNA Extraction and Quality Control

-